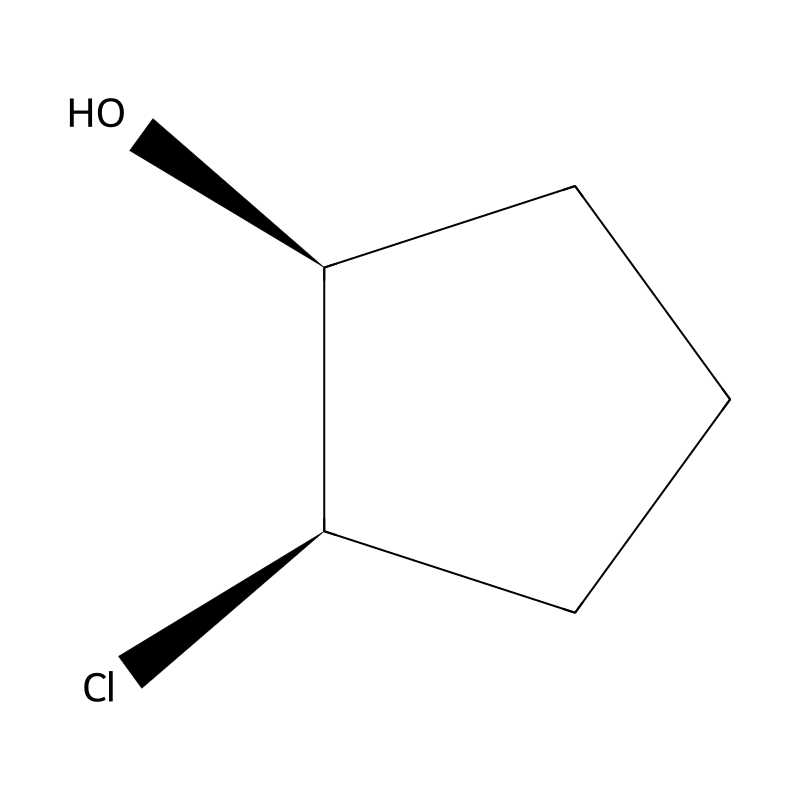

(1S,2R)-2-Chloro-cyclopentanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Potential Applications

- Organic synthesis: The chiral hydroxyl group and chlorine substituent of (1S,2R)-2-Chloro-cyclopentanol could make it a valuable building block for the synthesis of more complex chiral molecules. Researchers might utilize it as a starting material for the preparation of pharmaceuticals or other biologically active compounds.PubChem: )

- Asymmetric catalysis: Due to its chirality, (1S,2R)-2-Chloro-cyclopentanol could potentially be used as a ligand in asymmetric catalysis reactions. In these reactions, a chiral catalyst directs the formation of a specific stereoisomer product, which can be important in the development of new drugs or materials.ScienceDirect:

(1S,2R)-2-Chloro-cyclopentanol is a chiral organic compound characterized by a chlorine atom and a hydroxyl group attached to a cyclopentane ring. Its stereochemistry is defined by the (1S,2R) configuration, which indicates the specific spatial arrangement of its substituents. The molecular formula of this compound is CHClO, and it has a molecular weight of 120.58 g/mol. This compound is significant in organic chemistry due to its utility as an intermediate in various synthetic pathways, particularly in the pharmaceutical industry .

As information on (1S,2R)-2-Chloro-cyclopentanol is limited, it's important to exercise caution when handling similar chlorinated organic compounds. They may possess:

- Toxicity: Chlorinated organics can have varying degrees of toxicity depending on the structure. Proper handling procedures should be followed.

- Flammability: Some chlorinated organics can be flammable. Refer to safety data sheets (SDS) of similar compounds for specific information.

- Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, resulting in the formation of cyclopentanol derivatives.

- Oxidation Reactions: The hydroxyl group can be oxidized to form cyclopentanone using agents like pyridinium chlorochromate.

- Reduction Reactions: The compound can be reduced to cyclopentane using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions- Substitution: Sodium hydroxide in aqueous solution.

- Oxidation: Pyridinium chlorochromate in dichloromethane.

- Reduction: Lithium aluminum hydride in anhydrous ether.

While specific biological activity data for (1S,2R)-2-Chloro-cyclopentanol is limited, compounds with similar structures often exhibit interesting biological properties. The presence of the hydroxyl group suggests potential interactions with biological targets, possibly influencing enzyme activity or receptor binding. Further studies are needed to elucidate its specific biological effects and therapeutic potential .

The synthesis of (1S,2R)-2-Chloro-cyclopentanol typically involves the chlorination of cyclopentanol. One common method includes the reaction of cyclopentanol with thionyl chloride under controlled conditions to introduce the chlorine atom. This reaction is usually conducted at low temperatures to ensure selective formation of the desired stereoisomer. On an industrial scale, chiral catalysts may be employed to achieve high enantioselectivity, often involving the resolution of racemic mixtures through techniques like chiral chromatography .

(1S,2R)-2-Chloro-cyclopentanol finds applications primarily in organic synthesis as an intermediate for producing pharmaceuticals and fine chemicals. Its unique stereochemistry allows for its use in asymmetric synthesis and chiral resolution processes, making it valuable in developing compounds with specific biological activities.

Interaction studies involving (1S,2R)-2-Chloro-cyclopentanol focus on its reactivity with various nucleophiles and electrophiles. The chlorine atom's ability to participate in nucleophilic substitution reactions makes it a versatile building block for synthesizing more complex molecules. Understanding these interactions is crucial for optimizing synthetic routes and enhancing the compound's utility in various applications .

Several compounds are structurally similar to (1S,2R)-2-Chloro-cyclopentanol:

- (1R,2S)-2-Chloro-cyclopentanol: The enantiomer with opposite stereochemistry.

- (1S,2R)-2-Bromo-cyclopentanol: A compound where the chlorine atom is replaced by a bromine atom.

- (1S,2R)-2-Fluoro-cyclopentanol: A compound where the chlorine atom is replaced by a fluorine atom.

Uniqueness

The uniqueness of (1S,2R)-2-Chloro-cyclopentanol lies in its specific (1S,2R) configuration, which imparts distinct chemical and physical properties compared to its analogs. This stereochemistry is crucial for its reactivity and interactions in various

Molecular Geometry and Bonding Characteristics

The compound (1S,2R)-2-Chloro-cyclopentanol exhibits a complex three-dimensional structure characterized by a five-membered cyclopentane ring bearing two functional substituents in a trans configuration. The molecular formula C₅H₉ClO corresponds to a molecular weight of 120.58 g/mol [1] [2]. The compound contains a total of 16 bonds, including 7 non-hydrogen bonds, with one five-membered ring, one hydroxyl group, and one secondary alcohol functionality [3].

The stereochemical designation (1S,2R) indicates the absolute configuration of the two chiral centers, where the hydroxyl group at position 1 has S configuration and the chlorine substituent at position 2 has R configuration [1]. This trans arrangement creates a spatial separation between the two functional groups that significantly influences the molecule's conformational preferences and intermolecular interactions.

Cyclopentane Ring Conformational Dynamics

The cyclopentane ring system in (1S,2R)-2-Chloro-cyclopentanol adopts non-planar conformations to minimize ring strain. Unlike the hypothetical planar structure, which would exhibit severe torsional strain from eclipsing interactions, the ring preferentially adopts two primary conformations: the envelope and half-chair forms [5] [6].

The envelope conformation represents the energetically most favorable structure, where four carbon atoms lie approximately in the same plane while one carbon atom is displaced out of this plane [5] [6]. This conformation effectively reduces torsional strain while maintaining near-optimal bond angles of approximately 108°, which closely approach the ideal tetrahedral angle of 109.5° [7] [8]. The energy difference between the envelope and half-chair conformations is approximately 0.5 kcal/mol, with the envelope form being slightly more stable [9].

Cyclopentane undergoes rapid pseudorotational motion at room temperature, with interconversion between conformational states occurring at rates of approximately 5 × 10¹² s⁻¹ [10]. This dynamic behavior results in the cyclopentane ring system accessing multiple conformational states, with pseudorotational levels significantly populated up to quantum numbers of ±13 at 298 K [11]. The overall ring strain energy for cyclopentane is 27 kJ/mol, which is substantially lower than the highly strained three- and four-membered rings but higher than the essentially strain-free cyclohexane [7] [8].

Halogen-Hydroxyl Group Spatial Arrangement

The trans stereochemistry of (1S,2R)-2-Chloro-cyclopentanol positions the chlorine and hydroxyl substituents on opposite faces of the cyclopentane ring, creating a spatial arrangement that minimizes steric interactions between these functional groups [12]. This configuration is thermodynamically favored over the corresponding cis isomer due to reduced steric hindrance and favorable electronic interactions.

Computational studies on similar trans-2-halocyclopentanol systems indicate that the trans configuration exhibits conformational equilibria between diaxial and diequatorial arrangements of the substituents [12]. For trans-2-chlorocyclopentanol, the diequatorial conformer predominates in solution, comprising approximately 60% of the equilibrium population [12]. This preference arises from the minimization of 1,3-diaxial interactions that would occur in the diaxial conformer.

The spatial separation between the chlorine and hydroxyl groups in the trans configuration prevents direct intramolecular interactions between these substituents, unlike cis isomers where such interactions can occur [13]. This separation influences the compound's hydrogen bonding capabilities and overall molecular polarity, as the dipole moments of the C-Cl and C-OH bonds do not cancel each other as they would in a symmetrical arrangement.

Electronic Structure and Orbital Interactions

The electronic structure of (1S,2R)-2-Chloro-cyclopentanol is dominated by the distinctive electronic properties of the chlorine and hydroxyl substituents, which significantly modify the electron distribution within the cyclopentane framework.

Molecular Orbital Analysis of Chlorine Substituent

The chlorine substituent in (1S,2R)-2-Chloro-cyclopentanol exerts profound electronic effects on the molecular system through both inductive and orbital interaction mechanisms. Chlorine, with an electronegativity of 3.16 on the Pauling scale, is significantly more electronegative than carbon (2.55), creating a polarized C-Cl bond with substantial ionic character [14] [15].

The chlorine atom possesses a high electron affinity of 349 kJ/mol, which is the highest among all elements [14] [15]. This exceptional electron-withdrawing capability results in a substantial dipole moment for the C-Cl bond, with the chlorine bearing a partial negative charge (δ⁻) and the carbon bearing a partial positive charge (δ⁺) [16]. The electronegativity difference of 0.61 between chlorine and carbon classifies the C-Cl bond as moderately polar.

Molecular orbital analysis reveals that the chlorine substituent affects both the highest occupied molecular orbital (HOMO) and lower-energy occupied orbitals through its nonbonding electron pairs [17] [18]. The chlorine atom's 3p nonbonding orbitals can participate in hyperconjugative interactions with the adjacent C-C σ bonds, leading to electron delocalization that stabilizes the molecular system. However, the chlorine substituent simultaneously exerts a strong inductive electron-withdrawing effect through the σ-bond framework, which competes with any stabilizing orbital interactions [16].

The presence of the chlorine substituent also influences the conformational preferences of the cyclopentane ring through electronic effects. Computational studies on substituted five-membered rings demonstrate that electronegative substituents like chlorine preferentially adopt pseudo-axial positions to minimize electronic repulsion [19]. This preference is more pronounced in calculations using MP2 and M06-2X methods compared to B3LYP, indicating the importance of dispersion and correlation effects in accurately describing these systems [19].

Hydrogen Bonding Capabilities

The hydroxyl group in (1S,2R)-2-Chloro-cyclopentanol serves as both a hydrogen bond donor and acceptor, significantly influencing the compound's intermolecular interactions and physical properties. The O-H bond exhibits high polarity due to the substantial electronegativity difference between oxygen (3.44) and hydrogen (2.20), creating a dipole moment of significant magnitude [20] [21].

The oxygen atom in the hydroxyl group possesses two lone pairs of electrons that can function as hydrogen bond acceptor sites, while the hydrogen atom serves as a donor site [22] [21]. This dual functionality enables each hydroxyl group to participate in up to three simultaneous hydrogen bonds: one as a donor through the hydrogen atom and two as an acceptor through the oxygen lone pairs [21].

The hydrogen bonding capability of the hydroxyl group is evidenced by characteristic infrared absorption patterns. In the vapor state, where hydrogen bonding is minimized, the free O-H stretch appears as a sharp band around 3700 cm⁻¹ [23]. However, in condensed phases or concentrated solutions, extensive hydrogen bonding shifts this absorption to lower frequencies (approximately 3350 cm⁻¹) and broadens the band due to the variety of hydrogen bonding environments [23].

Intramolecular hydrogen bonding studies on related cyclopentane-1,2-diol systems demonstrate the geometric constraints imposed by the five-membered ring on hydrogen bond formation [13]. The cyclopentane ring's conformational flexibility allows optimization of hydrogen bonding geometries, particularly in systems where multiple hydroxyl groups are present. However, in (1S,2R)-2-Chloro-cyclopentanol, the trans arrangement of the chlorine and hydroxyl substituents prevents significant intramolecular hydrogen bonding between these groups.

The compound's LogP value of 1.14 reflects the balance between the hydrophilic hydroxyl group and the hydrophobic cyclopentane framework with its chlorine substituent [24]. This moderate lipophilicity indicates partial water solubility while maintaining sufficient organic solvent compatibility for synthetic applications.

Laboratory-Scale Synthesis Protocols

Chlorination of Cyclopentanol Derivatives

The synthesis of (1S,2R)-2-chloro-cyclopentanol through direct chlorination of cyclopentanol derivatives represents one of the most straightforward approaches in laboratory settings. The classical method involves the use of thionyl chloride as the chlorinating agent, which has been extensively documented in the literature [2].

Thionyl Chloride Method

The reaction of cyclopentanol with thionyl chloride typically proceeds through the formation of a chlorosulfite intermediate, which subsequently decomposes to yield the desired chlorinated product. The reaction is characterized by its ability to proceed with retention of configuration, making it particularly valuable for the synthesis of stereochemically defined products [2].

R-OH + SOCl2 → R-OSO(Cl) → R-Cl + SO2 + HClRecent advances have demonstrated that the addition of catalytic amounts of titanium tetrachloride significantly enhances the stereoselectivity of this transformation. Under these modified conditions, the reaction proceeds rapidly at 0°C with excellent yields and preference for retention of configuration. The mechanism involves chelation of the chlorosulfite leaving group by titanium tetrachloride, which delivers the halogen nucleophile from the front face, resulting in the observed stereoselectivity [2].

The optimal conditions for this transformation include:

- Temperature: 0°C to room temperature

- Catalyst: Titanium tetrachloride (10-20 mol%)

- Solvent: Dichloromethane

- Time: 15 minutes to 2 hours

Alternative Chlorination Methods

Another approach involves the use of copper-catalyzed chlorination systems. The combination of copper(II) perchlorate hexahydrate with trichloroisocyanuric acid as the halogenating agent has shown promise for the selective chlorination of saturated hydrocarbons [3]. This method achieves yields of 42-45% at 75°C with good selectivity for monochlorinated products.

Ring-Opening Approaches

The ring-opening of cyclopentene oxide derivatives with hydrochloric acid represents an alternative synthetic route. This method typically involves the treatment of the appropriately substituted cyclopentene oxide with hydrochloric acid under controlled conditions, leading to regioselective ring opening at the allylic position [4].

The reaction conditions for this approach include:

- Reagent: Hydrochloric acid (concentrated or diluted)

- Temperature: 0°C to room temperature

- Solvent: Aqueous or mixed aqueous-organic systems

- Time: 1-24 hours

Stereoselective Formation Mechanisms

The stereoselective formation of (1S,2R)-2-chloro-cyclopentanol involves several key mechanistic considerations that determine the final stereochemical outcome. Understanding these mechanisms is crucial for developing efficient synthetic protocols.

Sodium Borohydride Reduction Mechanisms

The reduction of cyclopentanones to cyclopentanols using sodium borohydride can be rendered stereoselective through the use of additives such as cerous chloride. The reduction proceeds through a chelation-controlled mechanism where the cerium ion coordinates to the carbonyl oxygen and any adjacent heteroatoms, directing the approach of the hydride nucleophile [5] [6].

The stereoselectivity of this reduction depends on several factors:

- Steric hindrance around the carbonyl carbon

- Coordination effects of Lewis acids

- Temperature and solvent effects

- Concentration of reagents

Oxonium Ylide Formation Mechanisms

Recent studies have demonstrated that rhodium-catalyzed reactions involving oxonium ylide intermediates can provide highly stereoselective routes to cyclopentanol derivatives. The mechanism involves the formation of rhodium-bound oxonium ylides through the interaction of rhodium carbenes with oxygen-containing substrates [7] [8].

The key steps in this mechanism include:

- Rhodium-bound oxonium ylide formation

- [3] [9]-sigmatropic rearrangement

- Oxy-Cope rearrangement

- Intramolecular carbonyl ene reaction

This cascade process can achieve excellent stereoselectivity (>97:3 diastereomeric ratio, 99% enantiomeric excess) when appropriate chiral rhodium catalysts are employed [7].

Stereoretentive Chlorination Mechanisms

The stereoretentive chlorination of cyclic alcohols catalyzed by titanium tetrachloride proceeds through a mechanism that involves the formation of carbocation intermediates with retained pyramidal geometry. Computational studies have revealed that the reaction proceeds through hyperconjomers - carbocations stabilized through hyperconjugation that remain "frozen" in their original configurations [2].

Industrial Production Techniques

Catalytic Asymmetric Synthesis Approaches

Industrial production of (1S,2R)-2-chloro-cyclopentanol and related compounds increasingly relies on catalytic asymmetric synthesis methods due to their potential for higher atom economy and reduced waste generation compared to resolution techniques.

Rhodium-Catalyzed Asymmetric Transformations

The use of chiral rhodium catalysts for the asymmetric synthesis of cyclopentanol derivatives has emerged as a powerful industrial methodology. Dirhodium complexes bearing chiral ligands can catalyze the formation of cyclopentane rings with excellent enantioselectivity through carbene insertion reactions [7] [10].

Key features of rhodium-catalyzed processes include:

- High enantioselectivity (up to 99% enantiomeric excess)

- Excellent diastereoselectivity (>97:3 diastereomeric ratio)

- Mild reaction conditions

- Scalable procedures

Palladium-Catalyzed Asymmetric Alkylation

Palladium-catalyzed asymmetric alkylation of cyclopentene diol derivatives using chiral phosphine ligands represents another viable industrial approach. The combination of palladium acetate with (S)-BINAPO ligand has demonstrated the ability to produce cyclopentanoids with enantioselectivities up to 57% [11].

Iridium-Catalyzed Asymmetric Hydrogenation

The asymmetric hydrogenation of cyclopentanones using chiral iridium catalysts has shown exceptional promise for industrial applications. The Ir-SpiroPAP catalyst system can achieve excellent enantioselectivities in the hydrogenation of various cyclopentanone derivatives, providing direct access to chiral cyclopentanol products [12].

Advantages of iridium-catalyzed hydrogenation include:

- High catalytic efficiency

- Excellent stereoselectivity

- Tolerance to functional groups

- Scalable processes

Ruthenium-Catalyzed Asymmetric Hydrogenation

Ruthenium catalysts bearing chiral diphosphine ligands have been successfully employed for the asymmetric hydrogenation of cyclopentenone derivatives. These systems can achieve high enantioselectivities under mild conditions and have been demonstrated at industrial scale [13].

Resolution of Racemic Mixtures

The resolution of racemic mixtures remains an important industrial method for obtaining enantiomerically pure (1S,2R)-2-chloro-cyclopentanol, particularly when asymmetric synthesis routes are not economically viable.

Lipase-Mediated Kinetic Resolution

Lipase-catalyzed kinetic resolution has emerged as one of the most practical methods for the industrial resolution of cyclopentanol derivatives. The process utilizes the differential rates of enzymatic acylation between enantiomers to achieve separation [14] [15].

The optimal conditions for lipase-mediated resolution include:

- Enzyme: Pseudomonas cepacia lipase

- Acylating agent: Vinyl acetate or vinyl butyrate

- Solvent: Organic solvents (toluene, hexane)

- Temperature: 30-45°C

- Time: 24-72 hours

Key advantages of lipase-mediated resolution:

- High enantioselectivity (E values >200)

- Mild reaction conditions

- Recyclable biocatalyst

- Environmentally friendly process

Chiral Chromatography

High-performance liquid chromatography using chiral stationary phases provides an efficient method for the separation of enantiomers at both analytical and preparative scales. Various chiral stationary phases have been developed for the resolution of cyclopentanol derivatives [16] [17].

Types of chiral stationary phases include:

- Polysaccharide-based columns (cellulose and amylose derivatives)

- Cyclodextrin-based columns

- Protein-based columns

- Brush-type (Pirkle) columns

Crystallization-Based Resolution

Crystallization methods for enantiomer separation can be broadly categorized into two main approaches: formation of diastereomeric salts and preferential crystallization of conglomerates [18] [19].

Diastereomeric Salt Formation

The formation of diastereomeric salts with chiral resolving agents remains a widely used industrial method. Common resolving agents include:

- Tartaric acid and its derivatives

- Mandelic acid

- Brucine

- Quinidine

The process involves:

- Formation of diastereomeric salts

- Selective crystallization of one diastereomer

- Separation by filtration

- Regeneration of the pure enantiomer

Preferential Crystallization

For compounds that form conglomerates (approximately 10% of chiral compounds), preferential crystallization offers a direct method for enantiomer separation without the need for resolving agents [18] [20].

The process can be operated in two modes:

- Entrainment process (kinetically controlled)

- Simultaneous crystallization (thermodynamically controlled)

Coupled Crystallization Systems

Recent developments in coupled crystallization systems have improved the productivity of enantiomer separation processes. These systems can utilize:

- Coupled preferential crystallizers

- Mixed suspension mixed product removal systems

- Liquid phase exchange mechanisms

The selection of the appropriate industrial method depends on various factors including the scale of production, required purity, economic considerations, and environmental impact. The combination of multiple techniques in integrated processes often provides the most efficient solution for industrial production of enantiomerically pure (1S,2R)-2-chloro-cyclopentanol.